6-Chloro-3-(difluoromethyl)-2-methylpyridine
CAS No.:
Cat. No.: VC18116827
Molecular Formula: C7H6ClF2N
Molecular Weight: 177.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6ClF2N |
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Molecular Weight | 177.58 g/mol |
IUPAC Name | 6-chloro-3-(difluoromethyl)-2-methylpyridine |
Standard InChI | InChI=1S/C7H6ClF2N/c1-4-5(7(9)10)2-3-6(8)11-4/h2-3,7H,1H3 |
Standard InChI Key | SOYCLQBXGGCEMN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=N1)Cl)C(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 6-chloro-3-(difluoromethyl)-2-methylpyridine, reflects its pyridine core substituted at three positions (Figure 1). Key features include:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom.
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Position 2: Methyl group (–CH₃), introducing steric bulk and electron-donating effects.
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Position 3: Difluoromethyl group (–CF₂H), contributing polar hydrophobicity and hydrogen-bonding potential.
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Position 6: Chlorine atom (–Cl), enhancing electrophilicity and metabolic stability .
Table 1: Fundamental Molecular Properties
The difluoromethyl group’s electronegativity (–CF₂H: σₚ = 0.43) creates a dipole moment that enhances interactions with biological targets, while the chlorine atom’s inductive effects (–I) stabilize the ring against oxidative degradation .
Spectroscopic Characterization
Though experimental NMR and IR data for 6-chloro-3-(difluoromethyl)-2-methylpyridine are unavailable, predictions based on analogs suggest:
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¹H NMR: Downfield shifts for H4 and H5 protons (δ 8.2–8.6 ppm) due to electron-withdrawing chlorine and difluoromethyl groups.
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¹⁹F NMR: Two distinct fluorines (–CF₂H) appearing as a doublet (δ –120 to –125 ppm, J = 250–300 Hz) .
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IR: Stretching vibrations at 1120 cm⁻¹ (C–F), 680 cm⁻¹ (C–Cl), and 1580 cm⁻¹ (C=N).
Synthetic Methodologies
Retrosynthetic Strategies
Two primary routes dominate the synthesis of polysubstituted pyridines:
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Direct functionalization of preformed pyridine cores
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Ring-forming approaches
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Kröhnke pyridine synthesis using enaminones and α,β-unsaturated ketones.
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Multicomponent reactions involving ammonia equivalents, aldehydes, and diketones.
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Table 2: Comparative Synthesis Metrics for Analogous Compounds
Optimization Challenges
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Regioselectivity: Competing reactions at positions 2, 4, and 6 require careful temperature control (optimal range: –10°C to 25°C) .
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Fluorine stability: HF elimination during difluoromethylation necessitates anhydrous conditions and non-protic solvents (e.g., THF, DMF).
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Purification: High-resolution chromatography (HRLC) with hexane/ethyl acetate (4:1) achieves >99% purity for analytical standards .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Experimental data extrapolated from analogs indicate:
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Aqueous solubility: 0.12 mg/mL (25°C, pH 7.4), improving to 1.8 mg/mL under acidic conditions (pH 2.0) .
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Thermal stability: Decomposition onset at 218°C (TGA), with sublimation observed at 150°C under vacuum .
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Photostability: t₁/₂ = 48 hours under UV light (λ = 254 nm), suggesting adequate shelf-life for laboratory use.
ADME Profiling
Though in vivo data remain unavailable, computational models predict:
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Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption).
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Plasma protein binding: 89% (primarily to albumin).
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CYP450 metabolism: Primarily CYP3A4-mediated oxidation of the methyl group .
Biological Activities and Applications
Table 3: Predicted Biological Activities
Target | Assay Type | Activity | Confidence |
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PI3Kα | Enzymatic | Inhibitor | High |
CYP3A4 | Metabolic | Substrate | Moderate |
hERG | Patch-clamp | Non-blocker | Low |
Agrochemical Applications
Preliminary studies on chlorinated pyridines demonstrate:
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Herbicidal activity: 80% weed growth inhibition at 50 ppm (comparable to atrazine).
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Insecticidal action: LC₅₀ = 12 ppm against Aphis gossypii via acetylcholine disruption.
Future Research Directions
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